molecular formula C31H22N8Na2O6S B1581572 C.I. Direct Brown 1 CAS No. 3811-71-0

C.I. Direct Brown 1

Cat. No.: B1581572
CAS No.: 3811-71-0
M. Wt: 680.6 g/mol
InChI Key: VLTXMDHMAOPIKT-UHFFFAOYSA-L
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Description

C.I. Direct Brown 1, also known as Direct Brown 1, is a brown dye . It belongs to the trisazo class . The linear formula of Direct Brown 1 is C31H22N8Na2O6S . It has a molecular weight of 680.60 .


Synthesis Analysis

Direct Brown 1 is synthesized through a series of reactions. The process involves double nitration of 4-(4-Aminophenyl)benzenamine, which is first coupled with 2-Hydroxybenzoic acid. This is followed by diazotization with 4-Aminobenzenesulfonic acid under acidic conditions. The resulting product is then coupled with Benzene-1,3-diamine .


Molecular Structure Analysis

The molecular structure of Direct Brown 1 is complex. It is composed of multiple aromatic rings and azo groups, which contribute to its color. The molecule also contains sodium (Na), oxygen (O), and sulfur (S) atoms .


Physical and Chemical Properties Analysis

Direct Brown 1 is a brown powder that is soluble in water and ethanol, and slightly soluble in acetone . It has a strong affinity for cellulose fibers, especially at temperatures around 100°C .

Scientific Research Applications

  • Adsorptive Removal of Dyes from Aqueous Solutions:

    • C.I. Direct Brown 1 has been studied for its ability to be adsorbed onto coal-based sorbents, including charfines, lignite coal, and bituminous coal, as well as activated carbon (Filtrasorb-400). This research indicates its potential in color removal from wastewater. The adsorption interaction follows a first-order irreversible rate equation for coal-based sorbents and a first-order reversible rate equation for activated carbon. Additionally, the sorption capacity and the interaction complexity have been analyzed in detail (Mohan, Rao, & Karthikeyan, 2002).
  • Photographic Surveying in Anthropology:

    • While not directly related to this compound, research in the field of anthropology has utilized similar dyes for photographic surveying. This method helps in recording direct observations and surveying ecological, technological, and sociocultural patterns, which is crucial for scientific recognition and research acceleration (Collier, 1957).
  • Direct Carbon Solid Oxide Fuel Cells:

    • This compound and similar compounds have implications in the energy sector, especially in the development of direct carbon solid oxide fuel cells (DC-SOFCs). Research in this area is focused on using brown coal, which may contain such dyes, for efficient and environmentally friendly electricity generation. This includes studies on the electrochemical performance and catalytic properties of metallic species in brown coal (Wu et al., 2019).
  • Catalytic Gasification of Carbon in Fuel Cells:

    • The catalytic properties of metallic species in brown coal, which could include compounds like this compound, have been explored for their effect on carbon oxidation and performance in direct carbon fuel cells. This research is crucial for the development of sustainable fuel technologies and the efficient utilization of low-rank coals (Rady et al., 2016).
  • Environmental Research Translation:

    • Knowledge brokers in environmental research, including studies involving compounds like this compound, facilitate the translation of scientific expertise to influence regulatory processes and promote public health. This approach enhances the impact of environmental research on public policy and health outcomes (Pennell et al., 2013).

Safety and Hazards

While specific safety and hazard data for Direct Brown 1 is not available in the sources, it’s important to handle all chemical substances with care. Direct contact with the skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling it .

Properties

CAS No.

3811-71-0

Molecular Formula

C31H22N8Na2O6S

Molecular Weight

680.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2

InChI Key

VLTXMDHMAOPIKT-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+]

3811-71-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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